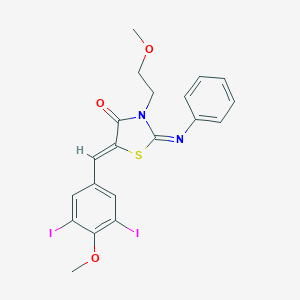![molecular formula C23H21ClN2O4S B306515 (2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306515.png)
(2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a thiazolidinone derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
(2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has potential applications in various fields of research. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation.
Mecanismo De Acción
The mechanism of action of (2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not yet fully understood. However, it is believed that this compound acts by inhibiting various enzymes and signaling pathways that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, this compound has been shown to improve glucose metabolism in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its potential to provide insights into the mechanisms of various diseases. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions that can be explored with (2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One of the most significant future directions is the development of new derivatives of this compound that have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of research.
Métodos De Síntesis
(2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized using various methods. One of the most common methods is the reaction of 3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde with 2-amino-4-phenyl-1,3-thiazole in the presence of an appropriate catalyst. The reaction results in the formation of this compound.
Propiedades
Fórmula molecular |
C23H21ClN2O4S |
|---|---|
Peso molecular |
456.9 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21ClN2O4S/c1-4-11-30-21-18(24)13-16(14-19(21)29-3)15-20-22(27)26(10-12-28-2)23(31-20)25-17-8-6-5-7-9-17/h1,5-9,13-15H,10-12H2,2-3H3/b20-15-,25-23? |
Clave InChI |
DYGMHQIOPVOCKJ-LJVHWXJXSA-N |
SMILES isomérico |
COCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC#C)OC)/SC1=NC3=CC=CC=C3 |
SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)SC1=NC3=CC=CC=C3 |
SMILES canónico |
COCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)SC1=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B306434.png)
![4-[(2-Iodo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B306435.png)

![Ethyl [2-bromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306438.png)
![2-[5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306442.png)
![methyl {2-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306443.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306444.png)
![(2-Iodo-6-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306445.png)
![2-[(5Z)-5-(2,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306446.png)
![2-[(5Z)-2,4-dioxo-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306448.png)
![Methyl (2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B306449.png)
![Ethyl 4-(5-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B306450.png)
![(2Z,5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306453.png)
![methyl (5-bromo-2-methoxy-4-{(Z)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B306455.png)